molecular formula C22H24N2O2S B11351869 4-(pentyloxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

4-(pentyloxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11351869
M. Wt: 380.5 g/mol
InChI Key: NXMVDLYFCCVEQI-UHFFFAOYSA-N
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Description

4-(PENTYLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a pentoxy group, a pyridin-2-yl group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(PENTYLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the substituents sequentially. The pentoxy group can be introduced via an etherification reaction, while the pyridin-2-yl and thiophen-2-ylmethyl groups can be added through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(PENTYLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-ylmethyl group can yield sulfoxides or sulfones, while halogenation of the aromatic rings can produce halogenated derivatives.

Scientific Research Applications

4-(PENTYLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(PENTYLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The pyridin-2-yl group can coordinate with metal ions, while the thiophen-2-ylmethyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(HEXYLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • 4-(PENTYLOXY)-N-(PYRIDIN-3-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • 4-(PENTYLOXY)-N-(PYRIDIN-2-YL)-N-[(FURAN-2-YL)METHYL]BENZAMIDE

Uniqueness

4-(PENTYLOXY)-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the specific combination of substituents on the benzamide core. The presence of the pentoxy group provides hydrophobic character, while the pyridin-2-yl and thiophen-2-ylmethyl groups offer potential sites for coordination and electronic interactions. This unique combination of properties makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

4-pentoxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C22H24N2O2S/c1-2-3-6-15-26-19-12-10-18(11-13-19)22(25)24(17-20-8-7-16-27-20)21-9-4-5-14-23-21/h4-5,7-14,16H,2-3,6,15,17H2,1H3

InChI Key

NXMVDLYFCCVEQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3

Origin of Product

United States

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